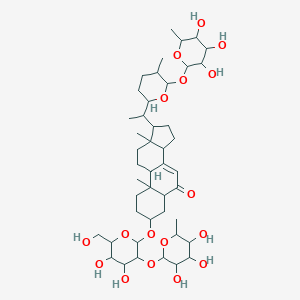
4-Amino-5-fluoro-3-phenylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-fluoro-3-phenylpentanoic acid (FAMP) is a synthetic compound that belongs to the class of amino acid derivatives. It is synthesized by the reaction of 4-amino-5-fluoro-3-phenylpentanoyl chloride with ammonia. FAMP is a potent inhibitor of the excitatory neurotransmitter glutamate, which makes it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
4-Amino-5-fluoro-3-phenylpentanoic acid acts as a competitive inhibitor of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. The inhibition of the NMDA receptor by 4-Amino-5-fluoro-3-phenylpentanoic acid leads to a decrease in the excitatory neurotransmission, which is beneficial in the treatment of various neurological disorders.
Biochemical and physiological effects:
4-Amino-5-fluoro-3-phenylpentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. 4-Amino-5-fluoro-3-phenylpentanoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of antioxidants in the brain. Additionally, 4-Amino-5-fluoro-3-phenylpentanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-5-fluoro-3-phenylpentanoic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of the NMDA receptor, which makes it a useful tool for studying the role of glutamate in various neurological disorders. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it is a synthetic compound, which may limit its applicability in certain experiments. Additionally, 4-Amino-5-fluoro-3-phenylpentanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-Amino-5-fluoro-3-phenylpentanoic acid. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study the effects of 4-Amino-5-fluoro-3-phenylpentanoic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, further studies are needed to investigate the long-term effects of 4-Amino-5-fluoro-3-phenylpentanoic acid on the brain and to determine its safety profile in humans.
Métodos De Síntesis
4-Amino-5-fluoro-3-phenylpentanoic acid is synthesized by the reaction of 4-amino-5-fluoro-3-phenylpentanoyl chloride with ammonia. The reaction takes place in anhydrous ether, and the product is purified by recrystallization. The yield of the reaction is around 70-80%.
Aplicaciones Científicas De Investigación
4-Amino-5-fluoro-3-phenylpentanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to be a potent inhibitor of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. Glutamate plays a crucial role in the pathogenesis of various neurological disorders, and its inhibition has been shown to be beneficial in the treatment of these disorders.
Propiedades
Número CAS |
124687-35-0 |
|---|---|
Nombre del producto |
4-Amino-5-fluoro-3-phenylpentanoic acid |
Fórmula molecular |
C11H15ClFNO2 |
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
(3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c12-7-10(13)9(6-11(14)15)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Clave InChI |
DTLBWSIPKVJGNJ-UXQCFNEQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@H](CF)N.Cl |
SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(CF)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)O)C(CF)N.Cl |
Sinónimos |
4-amino-5-fluoro-3-phenylpentanoic acid 4-amino-5-fluoro-3-phenylpentanoic acid, (3R,4R),(3S,4S)-isomer 4-amino-5-fluoro-3-phenylpentanoic acid, free base, (3R,4R),(3S,4S)-isomer 4-amino-5-fluoro-3-phenylpentanoic acid, free base, (3R,4S),(3S,4R)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)




![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)